molecular formula C14H20N2O3 B2574477 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396683-67-2

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2574477
CAS No.: 1396683-67-2
M. Wt: 264.325
InChI Key: SSPKZWFKLBXUGO-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Resin Synthesis

Urea-formaldehyde resins, a major product of the chemical industry, involve complex synthesis reactions. Detailed NMR spectroscopic studies, including 1H, 13C, and 15N NMR, have elucidated the reaction network during the hydroxymethylation step of urea-formaldehyde resin synthesis. 15N-enriched urea was particularly insightful, allowing for the clear distinction and separation of different methylol urea derivatives and confirming the existence of hemiformals. This research contributes to a deeper understanding of resin synthesis, crucial for producing high-quality resins for various applications (Steinhof et al., 2014).

Urea Derivatives as Anticancer Agents

The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, derived from 4-phenylbutyric acid and alkylanilines, have been explored for their potential as anticancer agents. Certain derivatives exhibited cytotoxicity on human adenocarcinoma cells comparable to known chemotherapy agents, highlighting the therapeutic potential of urea derivatives in cancer treatment (Gaudreault et al., 1988).

Hydroxymethylation and Polycondensation in Resin Synthesis

Further research into urea-formaldehyde resin synthesis has detailed the effects of formaldehyde to urea molar ratios and pH on the synthesis products. 13C-NMR spectrometry revealed that higher formaldehyde excess increases dihydroxymethyl content, essential for the final resin properties. This work emphasizes the importance of reaction conditions in achieving desired resin characteristics, offering insights into optimizing resin synthesis for industrial applications (Christjanson et al., 2006).

Synthesis of Hydroxyethyl-substituted Ureas

Hydroxyalkyl-substituted ureas serve as polyfunctional compounds in high-molecular-weight chemistry, useful for modifying polymers to enhance their properties. The synthesis of polymethylenebridged hydroxyethyl-substituted bis-ureas has been explored, demonstrating the utility of urea derivatives in creating high-performance materials (Ignat’ev et al., 2015).

Urea in Ultrasound-catalyzed Synthesis

The use of urea as a catalyst under ultrasound for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives demonstrates an environmentally friendly and efficient method for producing complex organic compounds. This approach highlights the potential of combining urea catalysis with ultrasound to enhance chemical reactions (Li et al., 2012).

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-11-14(6-7-14)10-16-13(18)15-8-9-19-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPKZWFKLBXUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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